REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].Br[C:6]([CH3:11])([CH3:10])[C:7](Br)=[O:8].[CH3:12][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=1[CH3:19]>C(Cl)Cl>[CH3:10][CH:6]1[CH2:11][C:16]2[C:15](=[CH:14][C:13]([CH3:12])=[C:18]([CH3:19])[CH:17]=2)[C:7]1=[O:8] |f:0.1.2.3|
|
Name
|
|
Quantity
|
557 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)Br)(C)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
ice
|
Quantity
|
2000 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
indanones
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring over 15 min at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
This mixture was stirred for 45 min at this temperature
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was slowly warmed to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred additionally overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with 3×500 ml of CH2Cl2
|
Type
|
EXTRACTION
|
Details
|
The combined extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation
|
Type
|
CUSTOM
|
Details
|
gave
|
Type
|
CUSTOM
|
Details
|
This mixture was recrystallized from 800 ml of n-hexane
|
Type
|
CUSTOM
|
Details
|
Crystals of 2,5,6-trimethylindan-1-one precipitated at −30° C.
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
WASH
|
Details
|
washed with 2×40 ml of cold n-hexane
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
CC1C(C2=CC(=C(C=C2C1)C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |